molecular formula C17H14N2OS B5851315 N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide

N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B5851315
M. Wt: 294.4 g/mol
InChI Key: HIWHZOGXOUBJDO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide: is a heterocyclic compound that features a quinoline core substituted with a thiophene ring and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: m-chloroperbenzoic acid (m-CPBA), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), in anhydrous ether.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines), in polar solvents.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline or thiophene derivatives.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(thiophen-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the thiophene ring can interact with proteins, leading to inhibition of enzymatic activity or disruption of cellular processes .

Properties

IUPAC Name

N-cyclopropyl-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(18-11-7-8-11)13-10-15(16-6-3-9-21-16)19-14-5-2-1-4-12(13)14/h1-6,9-11H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWHZOGXOUBJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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